2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid
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Overview
Description
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of isatins with malononitriles in the presence of a catalyst such as piperidine acetate, DBU, Al2O3, or chitosan . Another method utilizes microwave irradiation or iodine at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, an electro-organic green synthesis method using molecular iodine as a catalyst has been developed. This method involves the reaction of isatin derivatives with malononitrile and iodine at room temperature, resulting in high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of aminoalcohols or spirolactones.
Substitution: The compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include highly functionalized spiroisoxazolidines, aminoalcohols, and spirolactones .
Scientific Research Applications
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity and is being investigated for its use in developing new anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various spiro compounds and other complex molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: This compound shares a similar indole and oxindole structure but lacks the additional indole moiety.
2-(2-Oxoindolin-3-ylidene)malononitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of an indole ring with an oxindole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2O3 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18(23)11-21-10-12(13-5-2-4-8-17(13)21)9-15-14-6-1-3-7-16(14)20-19(15)24/h1-10H,11H2,(H,20,24)(H,22,23)/b15-9- |
InChI Key |
HXLYVWDEHNLSIK-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)N2 |
Origin of Product |
United States |
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